Hexyldimethylsilanol

Description

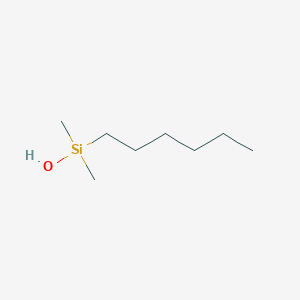

Hexyldimethylsilanol (systematic name: hexyl(dimethyl)silanol) is an organosilicon compound characterized by a silanol (Si-OH) functional group, a hexyl (C₆H₁₃) chain, and two methyl (CH₃) groups attached to the silicon atom. Its molecular formula is C₈H₂₀OSi, and it belongs to the class of alkyl-substituted silanols. Silanols are known for their dual hydrophilic (due to the -OH group) and lipophilic (due to alkyl chains) properties, making them valuable in applications such as surfactants, polymer crosslinking agents, and surface modifiers in materials science.

Properties

CAS No. |

59551-89-2 |

|---|---|

Molecular Formula |

C8H20OSi |

Molecular Weight |

160.33 g/mol |

IUPAC Name |

hexyl-hydroxy-dimethylsilane |

InChI |

InChI=1S/C8H20OSi/c1-4-5-6-7-8-10(2,3)9/h9H,4-8H2,1-3H3 |

InChI Key |

VKNKSKIMMVEIPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](C)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Hexyldimethylsilanol with structurally or functionally related silicon-containing compounds, leveraging data from the provided evidence.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Reactivity and Stability: this compound: The silanol group confers reactivity with hydroxylated surfaces (e.g., glass, metals) via condensation reactions. Hexamethyldisiloxane: Lacks reactive -OH groups; inert and stable under ambient conditions. Used as a non-reactive solvent or lubricant . Hexamethyldisilazane: The Si-N-Si linkage is highly reactive with moisture, releasing ammonia. Used for surface dehydroxylation .

Solubility and Polarity: this compound’s hexyl chain enhances solubility in non-polar solvents compared to Dimethylsilanediol, which is more water-soluble due to its two -OH groups. Hexamethyldisiloxane is fully hydrophobic and immiscible with water, whereas this compound may form emulsions .

Applications: Surface Modification: this compound’s balanced polarity makes it suitable for modifying surfaces requiring both organic compatibility and adhesion (e.g., coatings). Dimethylsilanediol is preferred for hydrophilic silicone resins . Safety: Hexamethyldisilazane requires stringent handling (ventilation, avoiding moisture) due to its toxicity and reactivity , whereas this compound is likely less hazardous due to its stable silanol group.

Research Findings and Data Gaps

- This compound’s silanol group may enhance bioavailability in drug formulations compared to non-polar siloxanes .

- Thermal Stability: Silanols generally degrade at lower temperatures than siloxanes. This compound’s thermal limits are likely between 150–200°C, inferior to Hexamethyldisiloxane (>300°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.